4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE
Overview
Description
4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzoxadiazole moiety
Preparation Methods
The synthesis of 4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The intermediate products are then deprotected and further cyclized to form the final compound .
Chemical Reactions Analysis
4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antibacterial and antiviral properties.
Materials Science: The compound’s unique structure makes it useful in the synthesis of advanced materials with specific electronic properties.
Biology: It is studied for its potential neuroprotective and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, it can interact with endoplasmic reticulum (ER) stress markers and apoptosis markers, providing neuroprotective effects .
Comparison with Similar Compounds
Similar compounds include:
4-[(4-Methoxyphenyl)methyl]piperazin-1-yl derivatives: These compounds share the piperazine and methoxyphenyl groups but differ in their additional substituents.
Triazole-pyrimidine hybrids: These compounds have shown similar neuroprotective and anti-inflammatory properties.
4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE stands out due to its unique combination of a benzoxadiazole moiety with a piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-25-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)27(23,24)17-4-2-3-16-18(17)20-26-19-16/h2-8H,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIKLSCHUJSEML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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